![molecular formula C16H19ClN2O2 B14069168 tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorine atom, and a pyridoindole core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the pyridoindole core, followed by the introduction of the tert-butyl and chloro groups through substitution reactions. The final step usually involves esterification to form the carboxylate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
tert-Butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
tert-Butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: can be compared with other pyridoindole derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H19ClN2O2 |
|---|---|
Peso molecular |
306.79 g/mol |
Nombre IUPAC |
tert-butyl 5-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19ClN2O2/c1-16(2,3)21-15(20)19-8-7-10-13(9-19)18-12-6-4-5-11(17)14(10)12/h4-6,18H,7-9H2,1-3H3 |
Clave InChI |
AHLFAUOTBLHCQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


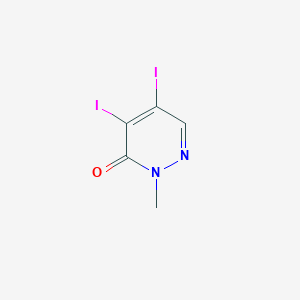
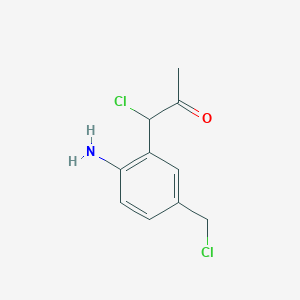
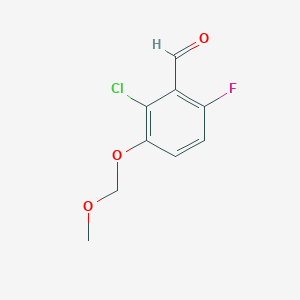

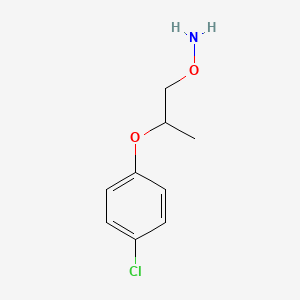
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
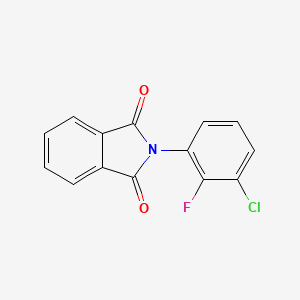

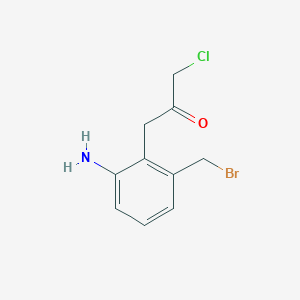

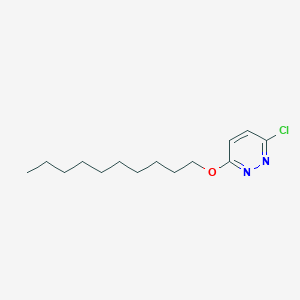
![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)


